Ethyl (2,5-dioxoimidazolidin-1-yl)acetate Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 117043-46-6
VCID: VC20888682
InChI: InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12)
SMILES: CCOC(=O)CN1C(=O)CNC1=O
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

CAS No.: 117043-46-6

Cat. No.: VC20888682

Molecular Formula: C7H10N2O4

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate - 117043-46-6

Specification

CAS No. 117043-46-6
Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
IUPAC Name ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate
Standard InChI InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12)
Standard InChI Key GNXORIGNFLSKCZ-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)CNC1=O
Canonical SMILES CCOC(=O)CN1C(=O)CNC1=O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is identified by several key parameters that uniquely define this chemical entity. The compound is registered with CAS number 117043-46-6 and has a molecular formula of C7H10N2O4, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The IUPAC name for this compound is ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate, which systematically describes its chemical structure. The compound is also known by the synonym 1-Imidazolidineacetic acid, 2,5-dioxo-, ethyl ester.

The structural identity of the compound can be further confirmed through its Standard InChI notation: InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12). This notation provides a standardized representation of the molecular structure that can be universally interpreted. The corresponding InChIKey, GNXORIGNFLSKCZ-UHFFFAOYSA-N, serves as a condensed digital identifier for database searching and referencing.

Molecular Structure

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate features a 2,5-dioxoimidazolidine core, which is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 5. This structural motif is significant as it appears in various biologically active compounds and pharmaceuticals. The molecular structure can be represented by the SMILES notation: CCOC(=O)CN1C(=O)CNC1=O, which encodes the connectivity of atoms in the molecule.

The compound contains several key functional groups:

  • A 2,5-dioxoimidazolidine ring (hydantoin ring system)

  • An N-acetate linkage connecting the ring to the ester group

  • An ethyl ester group

These functional groups contribute to the compound's chemical reactivity, physical properties, and potential biological activities. The presence of the hydantoin ring system is particularly noteworthy as this structural motif appears in various pharmaceutical compounds.

Physical and Chemical Properties

PropertyValue
Molecular Weight186.17 g/mol
Molecular FormulaC7H10N2O4
Canonical SMILESCCOC(=O)CN1C(=O)CNC1=O

Chemical Reactivity

The chemical reactivity of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is governed by its functional groups. The compound contains several reactive sites:

  • The ethyl ester group is susceptible to hydrolysis, potentially yielding (2,5-Dioxoimidazolidin-1-yl)acetic acid.

  • The imidazolidine ring contains amide bonds that can undergo various transformations.

  • The N-C bond connecting the acetate moiety to the ring may be cleaved under certain conditions.

The presence of multiple carbonyl groups makes this compound potentially reactive toward nucleophiles. Additionally, the N-H bond in the imidazolidine ring can participate in hydrogen bonding and acid-base reactions.

Synthesis and Preparation

Purification Methods

After synthesis, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate would likely require purification. Common purification methods for compounds of this class include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Preparative HPLC for high-purity requirements

The choice of purification method would depend on the specific impurities present and the required purity level for the intended application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator